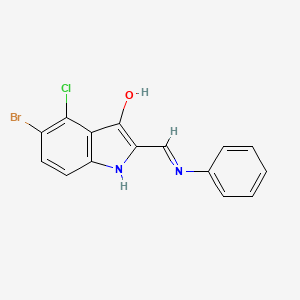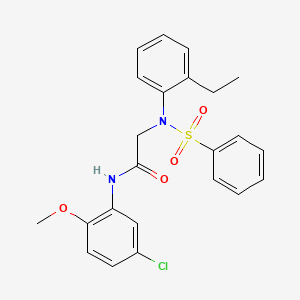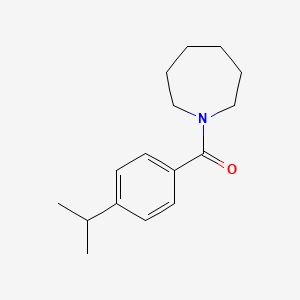
N-(4-methylphenyl)-1-pyrrolidinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-1-pyrrolidinesulfonamide, also known as N-(4-methylphenyl) sulfonylpyrrolidine (NPS), is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a sulfonamide derivative of pyrrolidine, which is a cyclic amine with a five-membered ring structure. The aim of
Mecanismo De Acción
The mechanism of action of NPS is not fully understood, but it is believed to involve the modulation of ion channels, particularly voltage-gated sodium channels. NPS has been shown to inhibit the activity of these channels, leading to a decrease in the influx of sodium ions into cells. This, in turn, leads to a decrease in the depolarization of cells, resulting in a decrease in the release of neurotransmitters and a decrease in pain sensation.
Biochemical and Physiological Effects:
NPS has been shown to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. NPS has been reported to inhibit the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. Additionally, NPS has been shown to decrease the release of various neurotransmitters, including glutamate and substance P, which are involved in pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPS has several advantages for use in lab experiments, including its high purity and good yields during synthesis. Additionally, NPS has been shown to exhibit various pharmacological activities, making it a promising candidate for the development of new drugs. However, one limitation of NPS is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of NPS in scientific research. One potential direction is the development of new drugs for the treatment of pain and inflammation. Additionally, NPS could be used to study the role of ion channels in various diseases, including epilepsy and cardiac arrhythmias. Furthermore, NPS could be used in the development of new imaging agents for the detection of cancer and other diseases. Overall, the potential applications of NPS in scientific research are vast and exciting, and further studies are needed to fully understand its properties and potential uses.
Conclusion:
N-(4-methylphenyl)-1-pyrrolidinesulfonamide(4-methylphenyl)-1-pyrrolidinesulfonamide, or NPS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NPS has been shown to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties. Additionally, NPS has been shown to modulate the activity of various ion channels, making it a promising candidate for the development of new drugs. Further studies are needed to fully understand the properties and potential uses of NPS in scientific research.
Métodos De Síntesis
The synthesis of NPS can be achieved through various methods, including the reaction of 4-methylphenylsulfonyl chloride with pyrrolidine in the presence of a base, such as triethylamine. Another method involves the reaction of 4-methylphenylsulfonyl chloride with 1,2,3,6-tetrahydropyridine in the presence of a base, such as potassium carbonate. These methods have been reported to yield high purity NPS with good yields.
Aplicaciones Científicas De Investigación
NPS has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. NPS has been reported to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties. Additionally, NPS has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. These properties make NPS a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(4-methylphenyl)pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-10-4-6-11(7-5-10)12-16(14,15)13-8-2-3-9-13/h4-7,12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUBNIUWXYNQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)pyrrolidine-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5721254.png)

![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5721269.png)


![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)
![8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5721290.png)
amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)
![4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5721300.png)

![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)


![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)